Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Description
Historical Development and Research Evolution
The development trajectory of spiro[chroman-2,4'-piperidin]-4-one hydrochloride spans nearly two decades of intensive pharmaceutical research. Initial documentation of this compound dates to 2005, with continuous structural refinements and modifications recorded through 2025, indicating sustained research interest and ongoing optimization efforts. The compound emerged during a period of heightened focus on spirocyclic scaffolds, when medicinal chemists recognized the potential of three-dimensional molecular frameworks to overcome limitations associated with traditional planar drug structures.
Early synthetic methodologies employed the build-couple-pair approach, which demonstrated remarkable versatility in creating diverse heterocyclic small molecules through strategic combinations of substitution reactions, Michael additions, and Mannich reactions. This foundational work established the synthetic framework that enabled subsequent exploration of the spiro[chroman-2,4'-piperidin]-4-one scaffold. Research evolution accelerated significantly after 2014, when comprehensive studies began documenting the exceptional biological activities associated with compounds containing this pharmacophore.
The historical progression reveals three distinct research phases: initial synthesis development (2005-2010), structural optimization studies (2011-2017), and contemporary biological evaluation programs (2018-present). Each phase contributed essential knowledge regarding synthetic accessibility, structural requirements, and therapeutic applications. Recent studies have demonstrated that compounds incorporating this scaffold exhibit significant inhibitory activities, with minimum inhibitory concentration values ranging from 3.72 to 230.42 micromolar against specific biological targets.
Pharmacophore Importance in Medicinal Chemistry
This compound functions as a critical pharmacophore in numerous drug discovery programs, serving as both a lead compound and a structural template for pharmaceutical optimization. The pharmacophore significance stems from its presence in multiple approved therapeutic agents and its demonstrated ability to interact with diverse biological targets through multiple binding modes. Contemporary medicinal chemistry research has identified this scaffold as a structural component in various drugs, drug candidates, and biochemical reagents, establishing its fundamental importance in pharmaceutical development.
The pharmacophore's therapeutic relevance extends across multiple disease areas, with documented activities including anti-tubercular properties, receptor modulation, and enzyme inhibition. Molecular docking studies have revealed that compounds containing this scaffold can effectively occupy binding sites of target proteins, generating strong salt bridge interactions and aromatic stacking interactions with critical amino acid residues. These interactions demonstrate the pharmacophore's ability to engage with biological targets through complementary molecular recognition mechanisms.
Research has demonstrated that modifications to the spiro[chroman-2,4'-piperidin]-4-one core can significantly influence biological activity profiles. Structure-activity relationship studies indicate that specific substituent patterns on both the chroman and piperidine portions of the molecule can enhance potency, selectivity, and pharmacokinetic properties. The pharmacophore's versatility allows for systematic optimization approaches that can fine-tune activity against specific therapeutic targets while maintaining favorable drug-like characteristics.
Classification Within Spiro Compound Research
Within the broader classification of spirocyclic compounds, this compound occupies a unique position as a representative benzopyran-piperidine hybrid structure. Spirocyclic scaffolds have emerged as an exceptional tool in drug design, enabling precise modulation of conformational and physicochemical properties that traditional planar molecules cannot achieve. The classification system for spirocyclic compounds typically considers ring size, heteroatom content, and functional group positioning, placing this particular scaffold within the medium-ring spirocyclic category.
Contemporary classification schemes recognize spiro[chroman-2,4'-piperidin]-4-one derivatives as part of a larger family of benzopyran-containing spirocycles that demonstrate enhanced three-dimensional character compared to conventional pharmaceutical scaffolds. This classification reflects the compound's ability to access unique regions of chemical space that remain unexplored by traditional medicinal chemistry approaches. The spirocyclic nature provides conformational rigidity while maintaining sufficient flexibility for target protein binding.
Comparative analysis with other spirocyclic families reveals that spiro[chroman-2,4'-piperidin]-4-one compounds exhibit distinct advantages in terms of synthetic accessibility and structural diversification potential. The classification places these compounds among the most synthetically tractable spirocyclic systems, enabling efficient structure-activity relationship exploration and pharmaceutical optimization. Research has documented that this compound class demonstrates superior performance metrics compared to non-spirocyclic counterparts in various biological assays.
Structural Uniqueness of the Spiro[chroman-2,4'-piperidin] Scaffold
The structural architecture of this compound exemplifies exceptional molecular design principles that distinguish it from conventional pharmaceutical scaffolds. The compound features a molecular formula of C13H16ClNO2 with a molecular weight of 253.726 daltons, incorporating both aromatic and aliphatic ring systems connected through a quaternary spiro carbon center. This unique connectivity pattern creates a rigid three-dimensional framework that projects functional groups into distinct spatial orientations, enabling selective interactions with biological targets.
The spiro junction serves as the central structural feature, connecting the benzopyran-derived chroman ring system with the saturated piperidine ring. This arrangement produces a compound with reduced conformational flexibility compared to acyclic analogs while maintaining sufficient dynamic character for biological recognition. Structural analysis reveals that the ketone functionality at the 4-position of the chroman ring provides an essential hydrogen bond acceptor capability, while the piperidine nitrogen offers both hydrogen bond donor and acceptor properties.
Advanced structural characterization techniques have confirmed the three-dimensional arrangement of atoms within the spiro[chroman-2,4'-piperidin]-4-one framework. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shift patterns that reflect the unique electronic environment created by the spiro connectivity. The hydrochloride salt formation enhances water solubility while maintaining structural integrity, making the compound suitable for biological evaluation protocols.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C13H16ClNO2 | Defines elemental composition |
| Molecular Weight | 253.726 daltons | Indicates drug-like size range |
| Spiro Carbon | Quaternary center | Creates rigid three-dimensional structure |
| Ring Systems | Chroman + Piperidine | Provides dual pharmacophore elements |
| Functional Groups | Ketone + Amine | Enables hydrogen bonding interactions |
| Salt Form | Hydrochloride | Enhances aqueous solubility |
The structural uniqueness extends to the compound's ability to engage in multiple simultaneous interactions with biological targets. Molecular modeling studies indicate that the spiro[chroman-2,4'-piperidin]-4-one scaffold can simultaneously occupy hydrophobic binding pockets through its aromatic chroman portion while forming electrostatic interactions via the protonated piperidine nitrogen. This dual interaction mode contributes to the compound's demonstrated selectivity and potency profiles across various biological assays.
Properties
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPFFRUWRFXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377914 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-39-9 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159635-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of tert-Butyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
The foundational step in synthesizing spiro[chroman-2,4'-piperidin]-4-one hydrochloride involves the formation of the spirocyclic intermediate tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (10 ). This is achieved via a base-catalyzed spirocyclization reaction between 1-(2-hydroxyphenyl)ethanone (8 ) and N-Boc-4-piperidinone (9 ). The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or dichloroethane, with a strong base like sodium hydride or potassium tert-butoxide to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the ketone of 9 . Cyclization proceeds under reflux conditions (80–100°C) for 6–12 hours, yielding the Boc-protected spiro intermediate 10 .
Deprotection to Form Spiro[chroman-2,4'-piperidin]-4-one
The Boc group in 10 is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2–4 hours. This step quantitatively yields spiro[chroman-2,4'-piperidin]-4-one (11 ), a free amine intermediate critical for downstream modifications. The reaction is monitored via thin-layer chromatography (TLC), with the product typically isolated by evaporation under reduced pressure and recrystallization from ethanol or ethyl acetate.
Coupling Reactions for Functionalization
The free amine in 11 is coupled with quinoline-4-carboxylic acids (1 ) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and triethylamine (TEA) as a base in DMF. Reactions proceed at room temperature for 6–8 hours, yielding substituted spirochromanone derivatives (12a–12g ). For hydrochloride salt formation, the final product is treated with hydrochloric acid in ethanol, followed by precipitation and filtration.
Table 1: Reaction Parameters for Base-Catalyzed Spirocyclization
Kabbe Condensation for Spirochromanone Synthesis
Reaction Mechanism and Conditions
The Kabbe condensation offers an alternative route to spirochromanones, leveraging a tandem aldol condensation-cyclization mechanism. This method involves reacting 2-hydroxyacetophenone derivatives with cyclic ketoamides (e.g., N-Boc-4-piperidinone) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via enolate formation at the α-position of the ketone, followed by intramolecular cyclization to form the spiro junction. Optimal conditions include refluxing in ethanol or methanol for 12–24 hours, with yields ranging from 50% to 65% depending on substituent effects.
Application to this compound
In a representative procedure, 2-hydroxyacetophenone (8 ) and N-Boc-4-piperidinone (9 ) are combined in ethanol with aqueous NaOH (1 M). The mixture is refluxed for 18 hours, cooled, and acidified with HCl to precipitate the spirocyclic product. Subsequent Boc deprotection and salt formation follow the same protocol as in Section 1.2. This method is particularly advantageous for introducing electron-withdrawing or donating groups on the chroman ring, which modulate biological activity.
Table 2: Kabbe Condensation Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 1–1.5 M NaOH | Higher concentrations improve cyclization but risk side reactions |
| Solvent | Ethanol | Polar protic solvents enhance enolate stability |
| Reaction Time | 12–24 h | Prolonged time increases yield marginally |
| Temperature | Reflux (78°C for ethanol) | Essential for driving cyclization |
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The base-catalyzed spirocyclization route (Section 1) generally affords higher yields (60–85%) compared to Kabbe condensation (50–65%), attributed to the efficiency of HATU-mediated coupling and milder deprotection conditions. However, Kabbe condensation allows greater flexibility in introducing substituents on the chroman ring, which is critical for structure-activity relationship (SAR) studies. Purity profiles, as assessed by HPLC, exceed 95% for both methods when rigorous purification (e.g., column chromatography or recrystallization) is employed.
Scalability and Industrial Applicability
Industrial-scale production favors the base-catalyzed method due to its compatibility with continuous flow reactors and automated systems. In contrast, Kabbe condensation’s longer reaction times and sensitivity to moisture limit its scalability. Recent advances in catalytic systems, such as immobilized bases or microwave-assisted heating, may mitigate these challenges, though further optimization is required .
Chemical Reactions Analysis
Types of Reactions: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including solvent choice and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's unique structure allows for modifications that can lead to improved therapeutic profiles.
Case Study:
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited potent activity against human breast carcinoma (MCF-7) with an IC50 value of 0.31 μM, indicating its potential as a lead compound for further development in cancer therapy .
Biological Research
Mechanisms of Action:
The compound is employed in studies investigating the mechanisms of action of various enzymes and receptors. This research is pivotal for understanding disease pathways and developing novel therapeutic strategies.
Case Study:
In a study focusing on anti-angiogenic properties, spiro[chroman-2,4'-piperidin]-4-one derivatives were docked against the VEGFR-2 protein. The results indicated that these compounds could effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Material Science
Development of Advanced Materials:
Research has explored the potential of this compound in material science, particularly in creating advanced polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics.
Natural Product Synthesis
Facilitating Discovery:
The compound is utilized in the synthesis of complex natural products, aiding researchers in discovering new compounds with medicinal properties. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic organic chemistry.
Analytical Chemistry
Reference Standard:
In analytical chemistry, this compound is used as a reference standard for identifying and quantifying similar compounds in various samples. This application is essential for ensuring accuracy in chemical analysis.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Anticancer Activity
The anticancer efficacy of spiro[chroman-2,4'-piperidin]-4-one derivatives is highly dependent on substituents at the 7-position of the chromanone ring and modifications to the piperidine moiety. Key analogs and their biological profiles are summarized below:
Key Findings :
- Sulfonyl Bridging (Compound 106): The introduction of a sulfonyl group between the chromanone and piperidine rings significantly enhances cytotoxicity, with IC50 values as low as 0.31 µM against MCF-7 cells. This modification likely improves target binding via hydrophobic and hydrogen-bonding interactions .
- Thiophene Substituents (Compound 40): While moderate in potency (IC50 = 13.15 µM), this derivative exhibits exceptional selectivity (SI = 13.37) for melanoma cells over non-cancerous HEK293 cells, suggesting reduced off-target toxicity .
- Halogenation (6-Chloro derivative) : Chlorine substitution at C6 improves both potency (IC50 = 8.9–12.4 µM) and selectivity (SI = 5.8–9.1), possibly due to enhanced membrane permeability .
- Weakly Active Derivatives (Compound 15) : Bulky trimethoxyphenyl groups reduce activity (IC50 > 18 µM), likely due to steric hindrance impeding target engagement .
Mechanism of Action Comparisons
Structural-Activity Relationship (SAR) Insights
- Piperidine Modifications : Acylation or sulfonylation of the piperidine nitrogen enhances solubility and bioavailability, critical for in vivo efficacy .
- Chromanone Substituents: Electron-withdrawing groups (e.g., Cl, sulfonyl) improve potency, while electron-donating groups (e.g., methoxy) diminish activity .
- Spiro Junction Rigidity : The spirocyclic architecture restricts conformational flexibility, favoring target binding over metabolically labile analogs .
Biological Activity
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-tubercular agent, anticancer properties, and its interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step procedures that include the formation of the spirocyclic structure. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds. The molecular formula for this compound is C₁₄H₁₅ClN₁O₂, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of spiro[chroman-2,4'-piperidin]-4-one derivatives. A series of compounds were evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among these, one derivative (PS08) exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly lower than the standard drug isoniazid (MIC 0.09 μM). However, some active compounds demonstrated acute cytotoxicity towards human lung fibroblast cell lines .
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer models. For instance:
- Breast Cancer : In studies involving MCF-7 breast cancer cells, several derivatives showed IC50 values ranging from 2.9 to 35.0 μM, indicating promising anticancer effects .
- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest in the G2 phase. Compounds Cst-24 and Cst-31 were particularly noted for their ability to cause significant cytotoxicity through these mechanisms .
Anti-Angiogenic Activity
The compound has also been investigated for its anti-angiogenic properties by targeting the VEGFR-2 protein. Molecular docking studies showed favorable binding affinities and stability in simulations, suggesting potential as an anti-angiogenic lead .
Structure-Activity Relationship (SAR)
The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is influenced by structural modifications. Variations in substituents can alter interactions with cellular targets, impacting their efficacy against various diseases .
Case Studies
- Anti-Tuberculosis Study : In a study evaluating multiple derivatives against Mtb, PS08 was identified as a lead compound due to its low MIC and favorable ADMET profile .
- Cancer Cell Line Evaluation : A comprehensive evaluation across different cancer cell lines revealed distinct IC50 values that correlate with structural variations among derivatives, emphasizing the importance of SAR in drug design .
Summary Table of Biological Activities
| Biological Activity | Target | IC50/MIC Values | Notable Compounds |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | MIC 3.72 μM (PS08) | PS08 |
| Anticancer | MCF-7 Breast Cancer Cells | 2.9 - 35.0 μM | Cst-22, Cst-24 |
| Anti-Angiogenic | VEGFR-2 Protein | N/A | Compound B |
Q & A
Q. What are the standard synthetic routes for spiro[chroman-2,4'-piperidin]-4-one hydrochloride derivatives, and how can reaction yields be optimized?
The synthesis typically involves two approaches:
- Method A : Reacting acid chlorides with spiro[chroman-2,4'-piperidin]-4-one under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and ethanol recrystallization .
- Method B : Using sulfonyl chlorides with spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine under similar conditions but with room-temperature stirring (6 hours) .
Optimization tips : - Monitor reaction progress via TLC with ethyl acetate/hexane eluents .
- Purify intermediates via column chromatography and confirm structures using ¹H NMR (400 MHz, DMSO-d6) and HRMS .
Q. Which cancer cell lines and assays are commonly used for preliminary cytotoxicity screening of spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Cell lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) .
- Assays :
- MTT assay for IC50 determination (e.g., compound 16: IC50 = 0.31–5.62 µM) .
- Annexin V/PI staining for apoptosis quantification (compound 16 induced 3x early apoptosis in MCF-7 cells at 24 hours) .
Q. How are structural modifications (e.g., sulfonyl vs. trimethoxyphenyl groups) linked to cytotoxic potency?
- High activity : Sulfonyl-bridged derivatives (e.g., compound 16) show stronger cytotoxicity due to enhanced electrophilicity and membrane penetration .
- Low activity : Trimethoxyphenyl derivatives (e.g., compound 15, IC50 = 18.77–47.05 µM) may suffer from steric hindrance or reduced solubility .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?
- Approach :
- Compare IC50 trends (e.g., compound 16: MCF-7 IC50 = 0.31 µM vs. HT-29 IC50 = 5.62 µM) to identify cell-type-specific mechanisms .
- Validate via cell cycle analysis (e.g., compound 16 increased sub-G1 and G2-M phases in MCF-7, suggesting apoptosis and mitotic arrest) .
- Cross-reference with proteomic profiling to map target pathways (e.g., caspase activation vs. tubulin disruption) .
Q. What methodologies are recommended for improving selectivity indices (SI) in spiro[chroman-2,4'-piperidin]-4-one analogues?
Q. How can spiro[chroman-2,4'-piperidin]-4-one derivatives be repurposed for non-oncological applications (e.g., antimicrobial or metabolic diseases)?
- Antimicrobial potential : Derivatives with β-lactam fused spiroisoxazolidine scaffolds show activity against plant pathogens (MIC = 2–8 µg/mL) .
- Metabolic applications : Spirochromanones inhibit acetyl-CoA carboxylase (ACC), a target in obesity and diabetes, via competitive binding to the biotin carboxylase domain .
Methodological Guidance
What frameworks are recommended for designing rigorous research questions on spiro[chroman-2,4'-piperidin]-4-one derivatives?
- PICO framework :
- Population : Specific cancer cell lines (e.g., MCF-7).
- Intervention : Compound 16 at IC50 doses.
- Comparison : Untreated controls or reference drugs (e.g., doxorubicin).
- Outcome : Apoptosis rate, cell cycle arrest .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How should researchers address safety and handling protocols for this compound?
- GHS hazards : Skin/eye irritation (Category 2), respiratory toxicity (STOT SE 3) .
- Safety measures :
- Use fume hoods and PPE (gloves, goggles) during synthesis .
- Store at 2–8°C in airtight containers to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
